molecular formula C12H12N4O2S B5741845 N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No. B5741845
M. Wt: 276.32 g/mol
InChI Key: JBFKVNRSOMWQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its effects through its metal ion chelation and antioxidant properties. By binding to metal ions and scavenging free radicals, this compound may help to protect cells and tissues from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Some of these effects include:
- Metal ion chelation: this compound has a high affinity for metal ions such as copper, iron, and zinc. By binding to these metals, it may help to prevent their harmful effects on biological systems.
- Antioxidant activity: this compound has been found to exhibit antioxidant activity. This may help to protect cells and tissues from oxidative damage.
- Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity. This may help to reduce inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

The use of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments has several advantages and limitations. Some of the advantages include:
- High affinity for metal ions: this compound has a high affinity for metal ions such as copper, iron, and zinc. This makes it a valuable tool for studying the effects of these metals on biological systems.
- Antioxidant activity: this compound exhibits antioxidant activity, making it useful for studying the effects of oxidative stress on biological systems.
- Anti-inflammatory activity: this compound exhibits anti-inflammatory activity, making it useful for studying the effects of inflammation on biological systems.
Some of the limitations of using this compound in lab experiments include:
- Limited solubility: this compound has limited solubility in water, which may make it difficult to use in certain experimental setups.
- Limited stability: this compound may be unstable under certain experimental conditions, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. Some of these directions include:
- Further investigation of its metal ion chelation properties: this compound has a high affinity for metal ions such as copper, iron, and zinc. Further research is needed to fully understand the mechanisms underlying this property and its potential applications.
- Investigation of its effects on specific biological systems: this compound has been found to exhibit a range of biochemical and physiological effects. Further research is needed to investigate its effects on specific biological systems, such as the cardiovascular or nervous systems.
- Development of new derivatives: this compound may serve as a valuable starting point for the development of new derivatives with improved properties or specific applications.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its metal ion chelation and antioxidant properties make it a valuable tool for investigating various biological processes. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising. Further investigation of its properties and potential applications may lead to new insights into biological systems and the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde with 2-mercaptobenzothiazole in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with furfural to yield the final compound. This synthesis method has been well-established and has been used by many researchers to produce this compound for use in their experiments.

Scientific Research Applications

N-(2-furylmethyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been used in a variety of scientific research applications. One of its primary uses is as a metal ion chelator. This compound has been found to have a high affinity for metal ions such as copper, iron, and zinc, making it useful for studying the effects of these metals on biological systems.
In addition to its metal ion chelation properties, this compound has also been found to exhibit antioxidant activity. This makes it a valuable tool for studying the effects of oxidative stress on biological systems.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(pyridine-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-11(10-5-1-2-6-13-10)15-16-12(19)14-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFKVNRSOMWQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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